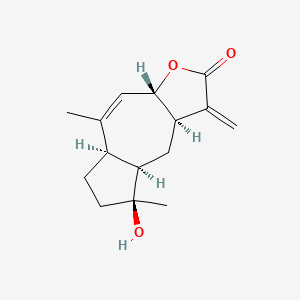
Pterisolic acid A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The total synthesis of Pterisolic Acid A, akin to related compounds such as pteridic acids, involves complex organic synthesis techniques. For pteridic acids, a convergent approach was detailed, demonstrating key synthetic strategies like desymmetrization of bicyclic olefins, spiroketalization, and ethylmagnesation to establish the ethyl stereocenter, which may offer insights into analogous processes for synthesizing Pterisolic Acid A. These methodologies underscore the intricate steps necessary to synthesize such complex molecules from simpler starting materials, showcasing the advanced level of synthetic organic chemistry required (Yadav, Rajender, & Rao, 2010; Dias & Salles, 2009).
Molecular Structure Analysis
The molecular structure of Pterisolic Acid A is characterized by its ent-kaurane skeleton, which is a common feature among diterpenoids isolated from Pteris semipinnata. The structure elucidation of Pterisolic Acid A was primarily achieved through spectroscopic methods, highlighting the role of advanced analytical techniques in determining the configuration and conformation of complex natural products. Single crystal X-ray diffraction analysis played a crucial role in confirming the molecular structure, providing a definitive view of the arrangement of atoms within the compound (Wang et al., 2011).
Applications De Recherche Scientifique
Activation of Nrf2 Pathway : Pterisolic acid B, a closely related compound to Pterisolic acid A, has been identified as an effective activator of the Nrf2 pathway. This activation offers potential chemoprotective effects against the side effects of chemotherapy (Dong et al., 2016).
Discovery of New Derivatives : Pterisolic acids A-F, which are new ent-15-oxokauran-19-oic acid derivatives, have been isolated from the fern Pteris semipinnata. These findings add to the range of known ent-kauranoids, expanding the possibilities for pharmacological applications (Wang et al., 2011).
Cytotoxic Activity : The study of pterisolic acids G and H, along with other ent-kaurane-type diterpenoids, has shown varying degrees of cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Qiu et al., 2016).
Synergistic Effects in Cancer Therapy : Pterisolic acid G, another ent-kaurane diterpenoid, has been shown to inhibit the viability and induce apoptosis in human colorectal carcinoma cells. This indicates its potential as a therapeutic agent for colorectal cancer treatment (Qiu et al., 2017).
Chemical Constituents and Activity : A study on Pteris multifida revealed various chemical constituents, including pterisolic acid A, with moderate activity against different cancer cell lines, demonstrating its therapeutic potential in cancer treatment (Zhang et al., 2016).
Propriétés
IUPAC Name |
(1R,3S,4S,5R,9R,13S)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDAFFWLZDOSSY-ZQWMEVDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Pterisolic acid A and where is it found?
A1: Pterisolic acid A is an ent-15-oxokauran-19-oic acid derivative first isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). [] This fern species is known for containing various ent-kaurane diterpenoids.
Q2: What is the chemical structure of Pterisolic acid A?
A2: The structure of Pterisolic acid A, along with five other related compounds (Pterisolic acids B-F), was elucidated using extensive spectroscopic studies and single crystal X-ray diffraction analysis. [] Unfortunately, the specific molecular formula and weight are not provided in the abstracts provided.
Q3: Has Pterisolic acid A shown any promising biological activity?
A3: While not explicitly stated for Pterisolic acid A, related compounds Pterisolic acids C and E have demonstrated moderate cytotoxic activity against HCT-116 (colorectal cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer) cell lines. [] Additionally, Pterisolic acid B has been identified as an activator of the Nrf2 pathway by targeting the C171 residue within the Keap1-BTB domain. [] Nrf2 activation is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1151854.png)
![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)
![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)